molecular formula C19H14NO4PS B052100 Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate CAS No. 111160-56-6

Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate

Cat. No.: B052100
CAS No.: 111160-56-6
M. Wt: 383.4 g/mol
InChI Key: POSVXIWJQXSIIP-UHFFFAOYSA-N
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Description

Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate is a versatile chemical compound known for its utility as a reactive condensing agent. It is particularly effective in the synthesis of amides, esters, peptides, and β-lactams via condensation reactions . The compound is characterized by its molecular formula C19H14NO4PS and a molecular weight of 383.36 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate is typically synthesized from 2-benzoxazolethiol and diphenyl phosphorochloridate . The reaction involves the following steps:

    Preparation of 2-benzoxazolethiol: This intermediate is synthesized through the reaction of o-aminophenol with carbon disulfide in the presence of a base.

    Reaction with Diphenyl Phosphorochloridate: The 2-benzoxazolethiol is then reacted with diphenyl phosphorochloridate under controlled conditions to yield this compound.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is scaled up to meet commercial demands. The reaction conditions are optimized to ensure high yields and purity. The process involves:

    Large-scale synthesis of intermediates: Ensuring the availability of high-purity 2-benzoxazolethiol and diphenyl phosphorochloridate.

    Controlled reaction environment: Maintaining optimal temperature, pressure, and reaction time to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Condensation Reactions: Typically involve the use of amines, alcohols, or carboxylic acids as reactants. The reactions are often carried out in the presence of a base such as triethylamine.

    Substitution Reactions: Common nucleophiles include amines and alcohols. The reactions are usually conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed:

Comparison with Similar Compounds

Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate is unique in its high reactivity and efficiency as a condensing agent. Similar compounds include:

    Diphenyl Phosphorochloridate: Used in similar condensation reactions but lacks the thioxo-benzoxazolyl group, which enhances reactivity.

    2-Benzoxazolethiol Derivatives: These compounds share the benzoxazolethiol moiety but differ in their phosphonate groups, affecting their reactivity and applications.

Properties

IUPAC Name

3-diphenoxyphosphoryl-1,3-benzoxazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14NO4PS/c21-25(23-15-9-3-1-4-10-15,24-16-11-5-2-6-12-16)20-17-13-7-8-14-18(17)22-19(20)26/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POSVXIWJQXSIIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OP(=O)(N2C3=CC=CC=C3OC2=S)OC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14NO4PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00455233
Record name Diphenyl (2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111160-56-6
Record name Diphenyl (2-sulfanylidene-1,3-benzoxazol-3(2H)-yl)phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00455233
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate
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Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate
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Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate
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Diphenyl (2,3-Dihydro-2-thioxo-3-benzoxazolyl)phosphonate

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